3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It is part of the imidazopyridine family, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a chemodivergent reaction. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular formula of this compound is C8H6BrN3O2 . It is part of the imidazopyridine family, which is a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical and Chemical Properties Analysis
The molecular weight of this compound is 256.06 . The density is predicted to be 2.06±0.1 g/cm3 .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, especially those containing the imidazo[1,2-a]pyridine moiety, have been synthesized for their potential biological activities. For instance, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, a regioselective Pd-catalyzed Suzuki–Miyaura borylation reaction was employed for the dimerization product of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, exploring its potential anti-cancer and anti-TB agents through acid amine coupling reactions (Sanghavi et al., 2022).
Advanced Organic Synthesis Techniques
Advanced synthesis techniques using 3-aminoimidazo[1,2-a]pyridines involve ionic liquids for promoting synthesis in good to excellent yields, showcasing the ease of separation and reuse of the ionic liquid (Shaabani et al., 2006). Another method reported the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via an efficient three-component condensation reaction (Marandi, 2018).
Potential Biological and Medicinal Applications
The exploration of novel heterocyclic compounds often includes potential applications in medicinal chemistry. For example, the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was aimed at creating compounds with potential antibacterial properties (Abdel‐Latif et al., 2019). Additionally, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines underlines the versatility of these compounds for further transformations in pharmaceutical research (Liu et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
Some compounds synthesized using similar protocols have shown antibacterial activity against staphylococcus aureus .
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions, suggesting that the environment can play a role in the compound’s action .
Properties
IUPAC Name |
3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c9-4-2-1-3-12-6(10)5(8(13)14)11-7(4)12/h1-3H,10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWMPGVUJPSGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)Br)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519286-14-6 |
Source
|
Record name | 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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